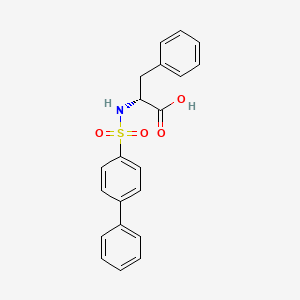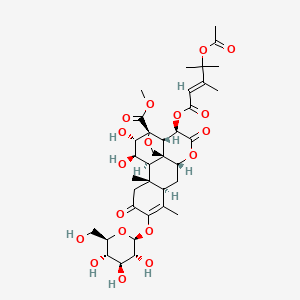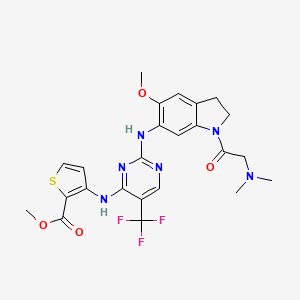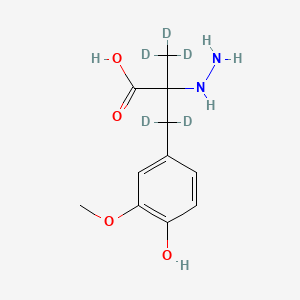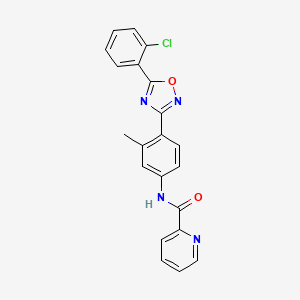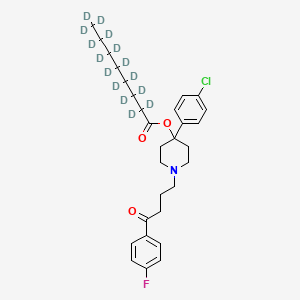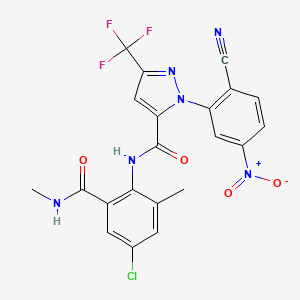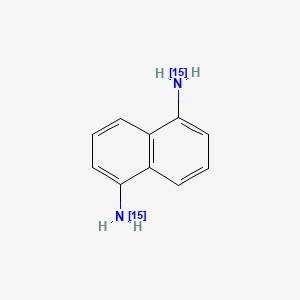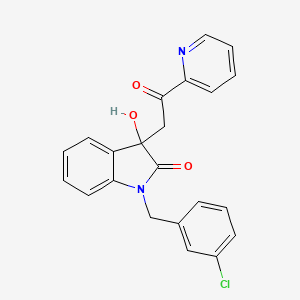
AK-778-Xxmu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AK-778-Xxmu is a potent inhibitor of DNA Binding 2 (ID2) antagonist with a dissociation constant (KD) of 129 nanomolar. It has shown significant potential in inhibiting the migration and invasion of glioma cell lines, inducing apoptosis, and slowing down tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AK-778-Xxmu involves a multi-step process starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.
Automation: Using automated systems to control reaction conditions precisely.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AK-778-Xxmu undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Aplicaciones Científicas De Investigación
AK-778-Xxmu has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DNA Binding 2 (ID2) and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting the migration and invasion of glioma cell lines and inducing apoptosis.
Medicine: Potential therapeutic agent for the treatment of gliomas and other cancers due to its ability to slow down tumor growth.
Industry: Could be used in the development of new anti-cancer drugs and other therapeutic agents
Mecanismo De Acción
AK-778-Xxmu exerts its effects by binding to the DNA Binding 2 (ID2) protein with high affinity. This binding inhibits the function of ID2, which plays a crucial role in neurogenesis, neovascularization, and the malignant development of gliomas. By inhibiting ID2, this compound can reduce the viability of glioma cells, inhibit their migration and invasion, and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
AGX51: Another ID2 antagonist with similar binding properties.
Other ID2 inhibitors: Various other compounds identified through pharmacophore-based virtual screening.
Uniqueness
AK-778-Xxmu stands out due to its high solubility in water and its potent inhibitory effects on glioma cell lines. Its high affinity for ID2 and its ability to induce apoptosis and slow down tumor growth make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H17ClN2O3 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17ClN2O3/c23-16-7-5-6-15(12-16)14-25-19-10-2-1-8-17(19)22(28,21(25)27)13-20(26)18-9-3-4-11-24-18/h1-12,28H,13-14H2 |
Clave InChI |
JJOIKBZRLCEZOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC(=CC=C3)Cl)(CC(=O)C4=CC=CC=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



